

Berteroин chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Berteroин**

Cat. No.: **B1666852**

[Get Quote](#)

An In-depth Technical Guide to **Berteroин**: Chemical Structure, Properties, and Biological Activity

Introduction

Berteroин, also known as 5-methylthiopentyl isothiocyanate, is a naturally occurring isothiocyanate and a structural analog of sulforaphane.^{[1][2]} It is found in a variety of cruciferous vegetables, including Chinese cabbage, rucola (rocket) salad leaves, and mustard oil.^{[1][2]} This compound has garnered interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and chemopreventive activities. This guide provides a comprehensive overview of **Berteroин**'s chemical structure, physicochemical properties, biological activities, and the signaling pathways it modulates, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Berteroин is characterized by a five-carbon chain with a methylthio group at one end and an isothiocyanate group at the other.

- IUPAC Name: 1-isothiocyanato-5-methylsulfanylpentane^[3]
- CAS Number: 4430-42-6^{[3][4]}
- Molecular Formula: C₇H₁₃NS₂^{[3][5]}
- SMILES: CSCCCCCN=C=S^{[1][3]}

- InChI Key: HBVIMVJTQNSEP-UHFFFAOYSA-N[3][5]

Physicochemical Properties

Berteroin is described as a pale yellow liquid with a radish-like aroma, though some suppliers classify it as a solid.[3][6] Its key quantitative properties are summarized below.

Table 1: Physicochemical Properties of **Berteroin**

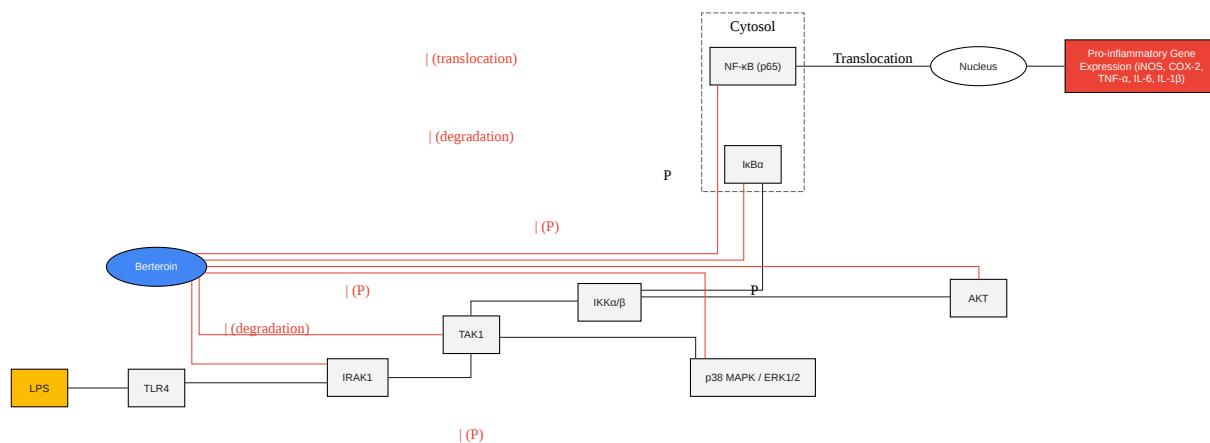
Property	Value	Source(s)
Molecular Weight	175.3 g/mol	[1][3]
Density	1.055-1.061 g/cm ³ (at 20°C)	[3]
Boiling Point	155 °C (at 10 Torr)	[4]
Refractive Index	1.542-1.548	[3]
Purity (Commercial)	≥95% - ≥97%	[1][7]
Stability	Stable for ≥ 2 years at -20°C	[1]

Table 2: Solubility of **Berteroin**

Solvent	Solubility	Source(s)
Water	Very slightly soluble	[3]
Ether	Freely soluble	[3]
Ethanol	Soluble (20 mg/ml)	[1][3]
Dimethylformamide (DMF)	3 mg/ml	[1]
Dimethyl sulfoxide (DMSO)	16 mg/ml	[1]
PBS (pH 7.2)	10 mg/ml	[1]

Biological Activity and Signaling Pathways

Berteroин exhibits significant biological effects, primarily as an anti-inflammatory and chemopreventive agent. It modulates several key cellular signaling pathways.


Anti-inflammatory Activity

Berteroин has demonstrated potent anti-inflammatory properties in various models.^[2] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β) in lipopolysaccharide (LPS)-stimulated macrophages.^{[2][8]}

The primary mechanism for this activity is the inhibition of the NF- κ B signaling pathway.

Berteroин prevents the degradation of I κ B α (inhibitor of κ B α), which in turn blocks the nuclear translocation and DNA binding activity of the NF- κ B p65 subunit.^{[1][2][8]} This inhibition is achieved by suppressing upstream signaling components, including the degradation of IL-1 receptor-associated kinase (IRAK1) and the phosphorylation of TAK1, IKK α / β , p38 MAPK, and ERK1/2.^{[1][2]}

Furthermore, **Berteroин** inhibits the AKT signaling pathway, which also contributes to the suppression of NF- κ B activation.^[2] In human periodontal ligament cells, it has also been shown to inhibit STAT3 phosphorylation.^[8]

[Click to download full resolution via product page](#)

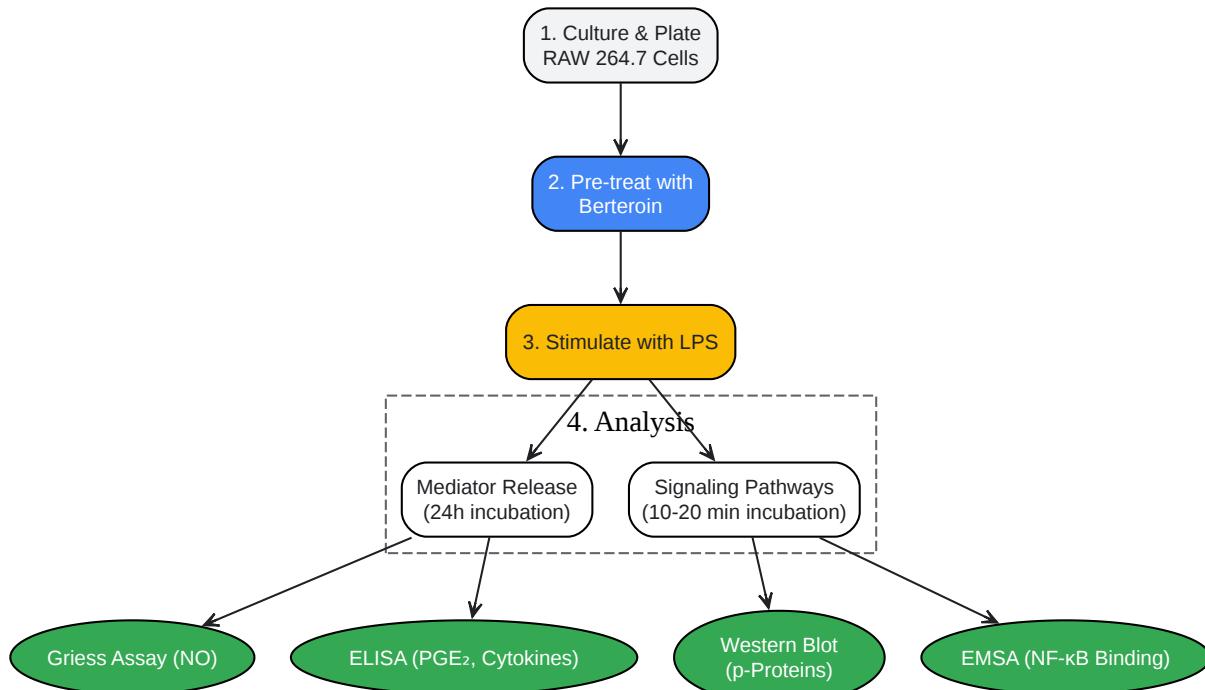
Proposed anti-inflammatory mechanism of **Berteroин**.

Antioxidant and Chemopreventive Activity

Similar to other isothiocyanates, **Berteroин** is an inducer of phase II detoxification enzymes. At a concentration of 1.7 μ M, it has been shown to double the activity of quinone reductase in mouse hepatoma cells.^[1] This activity is crucial for protecting cells against oxidative stress and carcinogens. More recently, studies have shown that **Berteroин** increases the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).^[8] This suggests that **Berteroин** may help mitigate local reactive oxygen species (ROS) production in pathological conditions.^[8] There is also evidence suggesting it may

reduce androgen receptors in cancer and protect against metastasis, though these mechanisms require further elucidation.[\[6\]](#)[\[7\]](#)

Experimental Protocols


The following are summaries of key experimental methodologies used to characterize the anti-inflammatory effects of **Berteroин**.

In Vitro Anti-inflammatory Assays in Macrophages

This protocol is based on studies using the RAW 264.7 murine macrophage cell line.[\[2\]](#)

- Objective: To determine the effect of **Berteroин** on the production of inflammatory mediators in LPS-stimulated macrophages.
- Methodology:
 - Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS. For experiments, cells are plated and serum-deprived.
 - Treatment: Cells are pre-treated with various concentrations of **Berteroин** (e.g., 3-9 μ M) for 40 minutes to 1 hour.
 - Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS, 1 mg/L) for a specified duration (e.g., 24 hours for mediator release).
 - Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture medium is measured using the Griess reagent assay as an indicator of NO production.
 - PGE₂, Cytokine Measurement (ELISA): Concentrations of PGE₂, TNF- α , IL-6, and IL-1 β in the conditioned media are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
 - Western Blot Analysis: To analyze signaling pathways, cells are lysed after shorter LPS incubation times (e.g., 10-20 minutes). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of key proteins (e.g., p65, I κ B α , IRAK1, TAK1, AKT, p38, ERK1/2).

- NF-κB DNA Binding Assay (EMSA): Nuclear extracts are prepared from treated cells and incubated with a ³²P-labeled DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel and visualized by autoradiography.

[Click to download full resolution via product page](#)

Workflow for in vitro anti-inflammatory experiments.

In Vivo Mouse Ear Edema Model

This protocol describes an in vivo model for assessing the topical anti-inflammatory effects of **Berteroин**.^[2]

- Objective: To evaluate **Berteroин**'s ability to suppress chemically induced skin inflammation.
- Methodology:

- Animal Model: ICR mice are typically used. All procedures must be approved by an Animal Care and Use Committee.
- Induction of Edema: Inflammation is induced by topically applying 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in a vehicle like acetone to the inner surface of the mouse ear.
- Treatment: **Berteroин** (e.g., 100-500 nmoles) dissolved in the same vehicle is co-applied with TPA or applied shortly before/after. The contralateral ear receives the vehicle alone as a control.
- Edema Measurement: After a set period (e.g., 6 hours), mice are euthanized. A biopsy punch is used to collect a standard-sized section of both treated and control ears. The difference in weight between the two ear punches is calculated as a measure of edema.
- Immunohistochemistry and Western Blotting: Ear tissue can be homogenized to prepare lysates for Western blot analysis of inflammatory markers like iNOS, COX-2, and phosphorylated kinases, similar to the in vitro protocol. Alternatively, tissue can be fixed, sectioned, and stained for immunohistochemical analysis.

Conclusion

Berteroин is a promising bioactive compound from cruciferous vegetables with well-documented anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways, particularly the NF-κB and AKT pathways, makes it a compelling candidate for further investigation in the context of inflammatory diseases and cancer chemoprevention. The experimental protocols outlined in this guide provide a foundation for researchers to explore its therapeutic potential. As research continues, a deeper understanding of **Berteroин's** bioavailability, in vivo efficacy, and safety profile will be critical for its potential translation into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Berteroин Present in Cruciferous Vegetables Exerts Potent Anti-Inflammatory Properties in Murine Macrophages and Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berteroин | C7H13NS2 | CID 206037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Berteroин [webbook.nist.gov]
- 6. Berteroин | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. The effects of berteroин on inflammatory mediators and antioxidant enzymes expression in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Berteroин chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666852#berteroин-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1666852#berteroин-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com